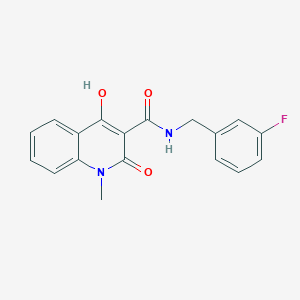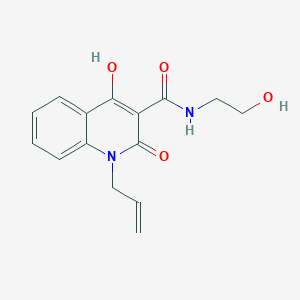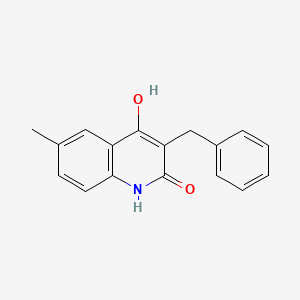
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, and to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Biochemical and Physiological Effects
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of bacterial strains. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it readily available for research purposes. It has been shown to have a range of potential therapeutic applications, making it a versatile compound for studying various diseases and conditions. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1. One potential area of study is its use in combination with other therapeutic agents to enhance its effectiveness. Another direction is to further investigate its mechanism of action and potential side effects in animal models and clinical trials. Additionally, there is potential for the development of new derivatives of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 with improved efficacy and safety profiles. Overall, the potential therapeutic applications of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 make it a promising compound for future research.
合成法
The synthesis of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with 2-chloro-4,5-dihydro-1-methyl-2-oxo-3-quinolinecarboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that ultimately yield N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, it has been studied for its potential use in treating inflammatory bowel disease, cancer, and bacterial infections.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-21-14-8-3-2-7-13(14)16(22)15(18(21)24)17(23)20-10-11-5-4-6-12(19)9-11/h2-9,22H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGYKPLSDDFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)








![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)

